![molecular formula C9H6F3N3O B13125635 2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 7-position.
Preparation Methods
The synthesis of 2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted pyridine derivative, which undergoes a series of transformations including halogenation, nucleophilic substitution, and cyclization to form the desired pyrido[2,3-d]pyrimidine core . Industrial production methods often optimize these steps to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and high-throughput screening .
Chemical Reactions Analysis
2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols
Scientific Research Applications
2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industry: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique trifluoromethyl substitution, which can enhance its biological activity and metabolic stability. Similar compounds include:
- 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-(4-methylpiperazin-1-yl)methyl)phenyl-1H-pyrazole-3-carboxamide
These compounds share structural similarities but differ in their specific substitutions and biological activities.
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-methyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H6F3N3O/c1-4-13-7-5(8(16)14-4)2-3-6(15-7)9(10,11)12/h2-3H,1H3,(H,13,14,15,16) |
InChI Key |
STTRIAMNCYYKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=N2)C(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



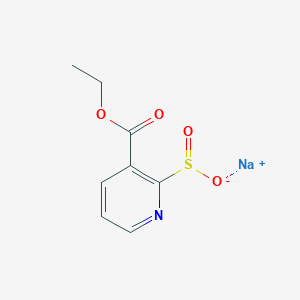
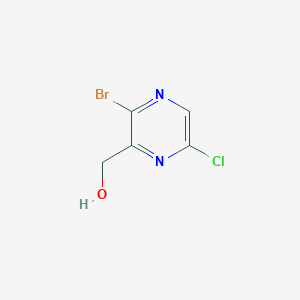
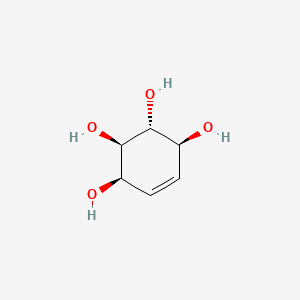
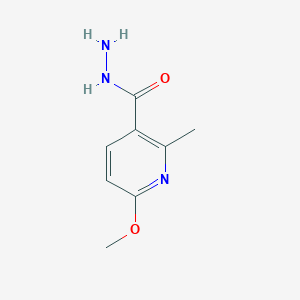

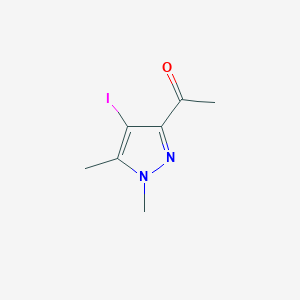
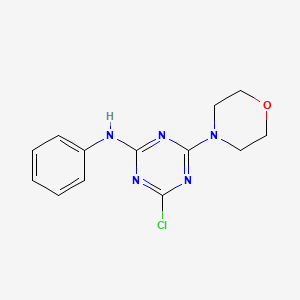
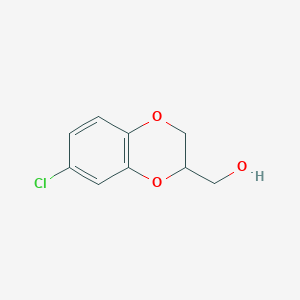

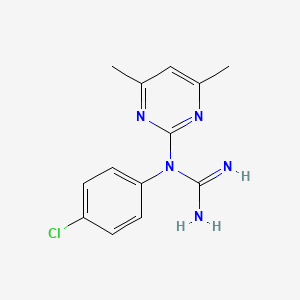
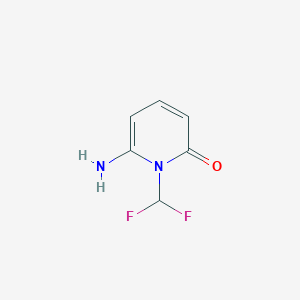
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)

